molecular formula C13H10F2O2 B6373886 3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol CAS No. 1261895-51-5

3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol

Cat. No.: B6373886
CAS No.: 1261895-51-5
M. Wt: 236.21 g/mol
InChI Key: BUXWVCZLQLPPRZ-UHFFFAOYSA-N
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Description

3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenol ring. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be exploited in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different aromatic rings. The process involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a methoxy group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol is unique due to the specific arrangement of fluorine atoms and the methoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-fluoro-5-(4-fluoro-3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-13-6-8(2-3-12(13)15)9-4-10(14)7-11(16)5-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXWVCZLQLPPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684297
Record name 4',5-Difluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-51-5
Record name 4',5-Difluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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